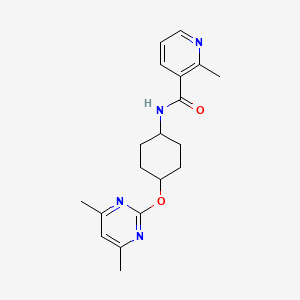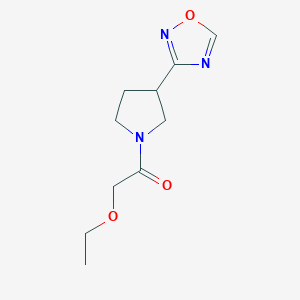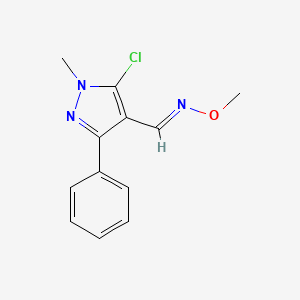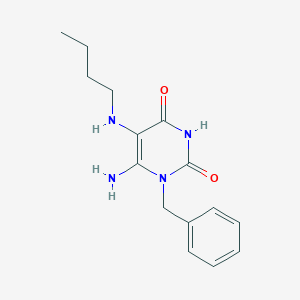![molecular formula C6H3Cl2N3O2S B2668322 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride CAS No. 1934417-86-3](/img/structure/B2668322.png)
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1934417-86-3 . It has a molecular weight of 252.08 . The IUPAC name for this compound is 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride .
Synthesis Analysis
A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized by using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 1 and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 2 as precursors . The pyrazolo[3,4-d] pyrimidines 3a–b have been synthesized by a three-step reaction starting with 1 .Molecular Structure Analysis
The InChI code for 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is 1S/C6H3Cl2N3O2S/c7-5-1-2-11-6(10-5)4(3-9-11)14(8,12)13/h1-3H . The InChI key is DZUYDNXBKGPLJW-UHFFFAOYSA-N .Chemical Reactions Analysis
In a study, a family of pyrazolo[1,5-a]pyrimidines (PPs) 4a–g has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%), and their tunable photophysical properties .Physical And Chemical Properties Analysis
The molecular formula for 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride is C6H3Cl2N3O2S . It has an average mass of 252.078 Da and a monoisotopic mass of 250.932297 Da .Applications De Recherche Scientifique
Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride has been utilized in the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This process is significant in medicinal chemistry, as demonstrated by a 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, highlighting the reagent's versatility in producing other heterocyclic sulfonyl fluorides such as pyrimidines and pyridines (Tucker, Chenard, & Young, 2015).
Exploration as Fluorescent Probes
The compound's derivatives have been explored for their fluorescent spectroscopic properties, particularly in the development of new fluorescent probes. By incorporating unsaturated groups at specific positions, red-shifts in fluorescence can be achieved, suggesting a method for synthesizing long-wavelength dyes. These properties are sensitive to certain media, such as alcohol and acetone, confirming the compound's potential in various scientific applications (Wu et al., 2008).
Antimicrobial Properties
Novel pyrazolo[1,5-a]pyrimidine derivatives, including those with phenylsulfonyl moiety, have shown promising antimicrobial activities. These derivatives have been synthesized and tested against various bacteria and fungi, with some exhibiting activity exceeding that of reference drugs. This research demonstrates the compound's potential in developing effective antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3O2S/c7-5-1-2-11-6(10-5)4(3-9-11)14(8,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUYDNXBKGPLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)S(=O)(=O)Cl)N=C1Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-cyano-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2668243.png)
![4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B2668244.png)

![4,9-Diazatricyclo[5.3.0.02,6]decane;dihydrochloride](/img/structure/B2668246.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2668248.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2668251.png)


![2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one](/img/structure/B2668257.png)
![3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2668259.png)
![Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B2668260.png)